molecular formula C14H13NO2 B3138239 2-(4-Methylphenoxy)benzenecarbaldehyde oxime CAS No. 449778-54-5

2-(4-Methylphenoxy)benzenecarbaldehyde oxime

Cat. No.: B3138239
CAS No.: 449778-54-5
M. Wt: 227.26 g/mol
InChI Key: NSDKIRMVHAJUHF-XNTDXEJSSA-N
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Description

2-(4-Methylphenoxy)benzenecarbaldehyde oxime is an organic compound with the molecular formula C14H13NO2. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with a 4-methylphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)benzenecarbaldehyde oxime typically involves the following steps:

    Formation of 2-(4-Methylphenoxy)benzaldehyde: This can be achieved by reacting 4-methylphenol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions.

    Conversion to Oxime: The aldehyde group of 2-(4-Methylphenoxy)benzaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)benzenecarbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Methylphenoxy)benzenecarbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)benzenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenoxy group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime: Similar structure but with a methoxy group instead of a methyl group.

    2-(4-Chlorophenoxy)benzenecarbaldehyde oxime: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-(4-Methylphenoxy)benzenecarbaldehyde oxime is unique due to the presence of the methyl group, which can influence its reactivity and binding properties compared to its analogs. This can result in different biological activities and applications.

Properties

IUPAC Name

(NE)-N-[[2-(4-methylphenoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-6-8-13(9-7-11)17-14-5-3-2-4-12(14)10-15-16/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDKIRMVHAJUHF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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